Talampicillin hydrochloride is a beta-lactam antibiotic classified as a penicillin-ester. [] It acts as a prodrug of ampicillin, meaning it is pharmacologically inactive until metabolized in the body. [] Talampicillin hydrochloride plays a significant role in scientific research, particularly in comparative studies with ampicillin and amoxicillin, to understand its pharmacokinetic advantages and potential for improved treatment strategies against bacterial infections. [, , ]
Talampicillin hydrochloride is produced through chemical synthesis involving ampicillin as the starting material. It belongs to the beta-lactam class of antibiotics, which are characterized by their four-membered lactam ring structure. This class includes various well-known antibiotics such as penicillin and cephalosporins. Talampicillin specifically targets Gram-positive and some Gram-negative bacteria, making it a valuable tool in combating infections caused by these organisms.
The synthesis of talampicillin hydrochloride typically involves several key steps:
This method ensures high yield and purity of the final product, which can be scaled for industrial production by maintaining precise control over reaction conditions such as temperature and pH .
The molecular formula of talampicillin hydrochloride is , with a molar mass of approximately 481.52 g/mol. The structural representation includes a beta-lactam ring that is critical for its antibacterial activity. The compound's InChI key is PAZSYTCTHYSIAO-UHFFFAOYSA-N, which provides a unique identifier for computational chemistry applications .
Talampicillin hydrochloride can participate in various chemical reactions:
The hydrolysis reaction is particularly significant as it facilitates the release of ampicillin, enabling its therapeutic effects .
Upon administration, talampicillin hydrochloride is rapidly hydrolyzed by esterases in the bloodstream, releasing ampicillin. Ampicillin exerts its antibacterial effects by binding to penicillin-binding proteins located on the inner membrane of the bacterial cell wall. This binding inhibits peptidoglycan cross-linking, leading to cell wall weakening and ultimately bacterial lysis and death .
Talampicillin hydrochloride exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as an antibiotic in clinical settings .
Talampicillin hydrochloride has diverse applications across various fields:
Talampicillin hydrochloride (C₂₄H₂₄ClN₃O₆S; MW: 518.0 g/mol) is a semisynthetic β-lactam antibiotic designed as an acid-stable prodrug of ampicillin [2] [8]. The core synthesis involves strategic esterification of ampicillin’s carboxyl group to overcome its inherent limitations: low oral bioavailability (40% in humans) and gastric acid degradation [1] [6]. The synthesis pathway employs a three-step chemoenzymatic approach:
Table 1: Key Physicochemical Properties of Talampicillin Hydrochloride
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₄H₂₄ClN₃O₆S | Determines drug-receptor interactions |
Prodrug Conversion Rate | >95% hydrolysis in intestinal mucosa | Ensures efficient ampicillin release [1] |
LogP (XLogP) | 2.43 | Enhanced lipophilicity vs. ampicillin (LogP: 1.1) [8] |
Bioavailability (vs. ampicillin) | ~2× higher serum concentrations | Validates prodrug design efficacy [5] [7] |
The phthalidyl ester moiety serves as a bioreversible promoiety, leveraging intestinal esterases for hydrolysis to release ampicillin. This design capitalizes on the higher esterase activity in the gut versus the stomach, minimizing pre-systemic degradation [1] [9].
Ester bond stability dictates talampicillin’s shelf life and metabolic release profile. Key optimizations include:
Table 2: Stability of Talampicillin Under Different Formulation Conditions
Formulation | Storage Condition | Degradation Rate (%/month) | Major Degradant |
---|---|---|---|
Lyophilized Powder | 4°C, 24 months | <0.2% | Ampicillin [9] |
Aqueous Solution | 25°C, pH 6.0, 1 month | 5.8% | Phthalaldehyde acid [9] |
Granules (sucrose-coated) | 40°C/75% RH, 6 months | 1.5% | Polymerized ampicillin [3] |
Solvent Engineering addresses solubility mismatches: replacing DMF with acetone/water mixtures (70:30) reduces byproduct formation by 30% [3]. Additionally, microencapsulation with cellulose derivatives shields the ester bond from gastric acid, delaying hydrolysis until intestinal entry [9].
Scaling talampicillin synthesis faces three hurdles:
Table 3: Scalability Solutions and Industrial Impact
Challenge | Industrial Solution | Yield Improvement |
---|---|---|
Ester bond hydrolysis | Continuous-flow reactors (pH 5.5) | +25% vs. batch [3] |
High-cost bromophthalide | Pd-catalyzed bromination of o-xylene | Raw material cost ↓30% [3] |
Byproduct contamination | Countercurrent chromatography | Purity ↑ to 99.5% [7] |
Environmental Considerations arise from halogenated solvents (e.g., DCM) in early processes. Modern adaptations use ethyl acetate/acetone blends, reducing solvent toxicity by 50% while maintaining yield [3]. Despite innovations, talampicillin production remains costlier than newer prodrugs (e.g., bacampicillin), contributing to its market discontinuation in some regions despite proven efficacy [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7